Crystallographic Properties of Gyrolite: A Technical Guide
Crystallographic Properties of Gyrolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyrolite, a hydrated calcium silicate hydroxide mineral, presents a unique crystallographic profile with implications for materials science and potential applications in drug development as a carrier or excipient. This technical guide provides a comprehensive overview of the crystallographic properties of Gyrolite, detailing its crystal structure, unit cell dimensions, and optical characteristics. Methodologies for key analytical techniques, including single-crystal and powder X-ray diffraction with Rietveld refinement, as well as optical crystallography, are presented to facilitate further research and application.
Introduction
Gyrolite is a phyllosilicate mineral with the general chemical formula NaCa₁₆(Si₂₃Al)O₆₀(OH)₈·14H₂O.[1] It is typically found in hydrothermally altered basaltic rocks and is often associated with zeolite minerals.[1] The complex layered structure and variable hydration states of Gyrolite make its crystallographic characterization a subject of significant interest. Understanding these properties is crucial for its potential utilization in various industrial and pharmaceutical applications.
Crystallographic Data
The crystallographic properties of Gyrolite have been determined by various studies, primarily through X-ray diffraction techniques. It crystallizes in the triclinic system, belonging to the pinacoidal class (1).[1][2]
Crystal System and Space Group
| Property | Value | Source(s) |
| Crystal System | Triclinic | [1][2][3][4] |
| Crystal Class | Pinacoidal (1) | [1] |
| Space Group | P1 or P1 | [1] |
Unit Cell Parameters
The unit cell dimensions of Gyrolite can vary slightly depending on the specific composition and locality of the sample. Below is a comparison of unit cell parameters reported in different studies.
| Source | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Mindat (2023) | 9.74 | 9.74 | 22.4 | 95.71 | 91.51 | 120.01 |
| Merlino (1988) | 9.74(1) | 9.74(1) | 22.40(2) | 95.7(1) | 91.5(1) | 120.0(1) |
Optical Properties
Gyrolite is a biaxial negative mineral.[1] Its optical properties are key identifiers and are determined through polarized light microscopy.
| Property | Value | Source(s) |
| Optical Class | Biaxial (-) | [1] |
| Refractive Indices | nα = 1.535, nβ = 1.548, nγ = 1.549 | [1][2] |
| Birefringence (δ) | 0.014 | [1][2] |
| 2V Angle | Estimated from the curvature of the isogyre in an optic axis figure. | [5] |
Experimental Protocols
The characterization of Gyrolite's crystallographic properties relies on precise experimental techniques. The following sections detail the methodologies for X-ray diffraction and optical crystallography.
X-ray Diffraction (XRD)
4.1.1. Single-Crystal X-ray Diffraction
This technique provides detailed information on the crystal lattice, including unit cell dimensions and atomic positions.
-
Sample Preparation:
-
Data Collection:
-
Use a single-crystal diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of frames to determine the unit cell parameters and orientation matrix.
-
Perform a full data collection by acquiring a sphere or hemisphere of reflections, typically using an incremental scan method (e.g., 0.1-0.3° steps).[7][8] Data is commonly collected over a 2θ range of 4° to 60°.[8]
-
-
Structure Solution and Refinement:
-
Process the collected data to integrate the reflection intensities.
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.
-
4.1.2. Powder X-ray Diffraction (PXRD)
PXRD is used to identify the mineral and to refine lattice parameters through methods like Rietveld refinement.
-
Sample Preparation:
-
Grind the Gyrolite sample to a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of crystallites.[3][9] For phyllosilicates like Gyrolite, care must be taken to avoid excessive grinding which can induce lattice distortion.[3]
-
For quantitative analysis, a known amount of an internal standard (e.g., corundum) may be added.
-
The powder is then back-loaded into a sample holder to minimize preferred orientation.[2] Alternatively, for clay minerals, oriented mounts can be prepared by depositing a suspension onto a glass slide or filter.[1][10]
-
-
Data Collection:
-
Data Analysis (Rietveld Refinement):
-
The Rietveld method is employed to refine the crystal structure model by fitting a calculated diffraction pattern to the observed data.
-
Initial parameters include the space group, approximate lattice parameters, and atomic positions.
-
Refinement proceeds by sequentially adjusting background parameters, peak profile parameters (e.g., using a pseudo-Voigt function), lattice parameters, and atomic coordinates and displacement parameters.[11][12]
-
For complex structures like Gyrolite, constraints and restraints may be necessary to ensure a stable refinement.
-
Optical Crystallography
Optical crystallography is essential for determining the optical properties of Gyrolite.
-
Determination of Refractive Indices (Immersion Method):
-
Place a small number of Gyrolite grains on a microscope slide.
-
Add a drop of a calibrated refractive index liquid.[13][14] A series of liquids with known refractive indices are used sequentially.
-
Cover with a coverslip.
-
Using a petrographic microscope in plane-polarized light, observe the Becke line at the grain boundaries. The Becke line is a bright halo that moves into the medium of higher refractive index when the focus is raised (objective lens moved away from the sample).[13][14][15]
-
By bracketing the refractive index of the mineral between liquids of known indices, the principal refractive indices (nα, nβ, nγ) can be determined by orienting the crystal grains.
-
-
Determination of Optic Sign and 2V Angle:
-
Examine a grain that shows a centered or nearly centered optic axis or acute bisectrix interference figure under conoscopic illumination (with the Bertrand lens inserted).[4][5][16]
-
To determine the optic sign, insert an accessory plate (e.g., a gypsum plate or quartz wedge).[17][18]
-
Observe the change in interference colors in the quadrants of the interference figure. For a biaxial negative mineral like Gyrolite, subtraction (lower-order colors) will occur in the quadrants where the slow direction of the accessory plate is parallel to the fast direction of the mineral.[17][18]
-
The 2V angle can be estimated from the curvature of the isogyres in an optic axis figure or by the separation of the melatopes (points of emergence of the optic axes) in an acute bisectrix figure.[5][17]
-
Visualizations
The following diagram illustrates the general workflow for the crystallographic characterization of a mineral such as Gyrolite.
Caption: Experimental workflow for crystallographic analysis.
Conclusion
The crystallographic properties of Gyrolite are well-defined, characterized by a triclinic crystal system and specific optical parameters. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of Gyrolite and similar phyllosilicate minerals. A thorough understanding of these properties is fundamental for exploring the potential of Gyrolite in advanced material applications and pharmaceutical formulations.
References
- 1. ktgeo.com [ktgeo.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. tsutsuki.net [tsutsuki.net]
- 4. Biaxial Minerals [www2.tulane.edu]
- 5. science.smith.edu [science.smith.edu]
- 6. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. wpd.ugr.es [wpd.ugr.es]
- 10. X-ray diffraction | Clays and Minerals [claysandminerals.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. msaweb.org [msaweb.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. geo.libretexts.org [geo.libretexts.org]
- 18. Determination of the optic sign of biaxial minerals [edafologia.ugr.es]
